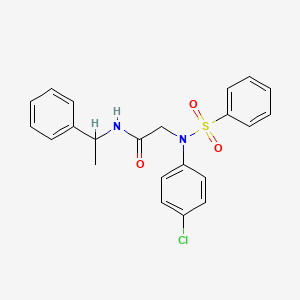![molecular formula C15H23NO3 B4060663 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid](/img/structure/B4060663.png)
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid
説明
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid, also known as AEA, is a compound that has gained interest in the scientific community due to its potential applications in drug development and research. AEA belongs to the class of adamantane derivatives, which are known for their unique physicochemical properties and biological activities.
科学的研究の応用
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been shown to have potential applications in drug development and research. It has been found to have anticancer properties, with studies showing that it induces apoptosis in cancer cells and inhibits tumor growth. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has also been found to have antiviral properties, with studies showing that it inhibits the replication of several viruses, including HIV and herpes simplex virus. In addition, 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been shown to have neuroprotective properties, with studies showing that it protects neurons from damage caused by oxidative stress and inflammation.
作用機序
The mechanism of action of 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been found to activate the CB1 and CB2 receptors, which are part of the endocannabinoid system. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in inflammation. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has also been found to modulate the activity of several transcription factors, including NF-kB and AP-1, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis in cells. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has also been found to improve mitochondrial function, which is important for cellular energy production. In addition, 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has several advantages for use in lab experiments. It is stable, soluble in water and organic solvents, and easy to synthesize. 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid also has low toxicity and is well-tolerated by cells and animals. However, there are also limitations to using 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different signaling pathways. In addition, 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid has poor bioavailability, which limits its use in vivo.
将来の方向性
There are several future directions for research on 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid. One area of research is to further elucidate its mechanism of action and its effects on different signaling pathways. Another area of research is to explore its potential applications in drug development, particularly in the development of anticancer and antiviral drugs. Additionally, more research is needed to explore its effects on different organ systems, such as the cardiovascular and immune systems. Finally, there is a need for research on improving the bioavailability of 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid, which would make it more suitable for use in vivo.
Conclusion
In conclusion, 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid is a compound that has potential applications in drug development and research. Its unique physicochemical properties and biological activities make it a promising candidate for further study. While there are limitations to using 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid in lab experiments, its advantages outweigh the drawbacks. Future research on 3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid should focus on elucidating its mechanism of action, exploring its potential applications in drug development, and improving its bioavailability.
特性
IUPAC Name |
3-(1-acetamidoethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(16-10(2)17)14-4-11-3-12(5-14)7-15(6-11,8-14)13(18)19/h9,11-12H,3-8H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFQDXZHDAPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl 5-cyano-4-(2-furyl)-6-{[2-(mesitylamino)-2-oxoethyl]thio}-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4060580.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-adamantanamine hydrochloride](/img/structure/B4060588.png)
![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4060594.png)

![N-{1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4060604.png)
![methyl 1-(2-methoxy-1,1-dimethyl-2-oxoethyl)-3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4060607.png)
![2,4-dichloro-N-(4-chloro-2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4060621.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060627.png)
![2-(2-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4060642.png)
![N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4060653.png)
![ethyl {[4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl]thio}acetate](/img/structure/B4060657.png)
![ethyl 6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-mercapto-4-phenyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B4060658.png)
![4-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4060668.png)
![3a'-(4-fluorophenyl)dihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione](/img/structure/B4060685.png)